molecular formula C10H13NO B1341067 3-[(2-Methylprop-2-en-1-yl)oxy]aniline CAS No. 107268-37-1

3-[(2-Methylprop-2-en-1-yl)oxy]aniline

Cat. No.: B1341067
CAS No.: 107268-37-1
M. Wt: 163.22 g/mol
InChI Key: VYMJSMCCRLTQKM-UHFFFAOYSA-N
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Description

3-[(2-Methylprop-2-en-1-yl)oxy]aniline: is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . It is characterized by the presence of an aniline group substituted with a 2-methylprop-2-en-1-yloxy group at the para position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Methylprop-2-en-1-yl)oxy]aniline typically involves the reaction of 3-hydroxyaniline with 2-methylprop-2-en-1-yl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-[(2-Methylprop-2-en-1-yl)oxy]aniline can undergo oxidation reactions to form corresponding quinone derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the aniline group can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-[(2-Methylprop-2-en-1-yl)oxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

  • 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid
  • 3-[(2-Methylprop-2-en-1-yl)oxy]phenol

Comparison: Compared to similar compounds, 3-[(2-Methylprop-2-en-1-yl)oxy]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the aniline group makes it more reactive in nucleophilic substitution reactions compared to its benzoic acid or phenol analogs .

Properties

IUPAC Name

3-(2-methylprop-2-enoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6H,1,7,11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMJSMCCRLTQKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The starting material was meta-methallyloxyacetamidobenzene, which was obtained under the same conditions as those described in Example 4, paragraph (4.1) for paramethallyloxyacetamidobenzene.
Name
meta-methallyloxyacetamidobenzene
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Name
paramethallyloxyacetamidobenzene
Quantity
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Type
reactant
Reaction Step Three

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